9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid
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Overview
Description
9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic building blocks It is characterized by the presence of a xanthene core structure, which is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a xanthene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperidin-4-ylidene)acetic acid
- N-(1-Methylpiperidin-4-ylidene)acetohydrazide
- 1-Benzylpiperidin-4-ylidene)-1-phenylethylamine
Uniqueness
Compared to similar compounds, 9-(1-Methylpiperidin-4-ylidene)-9H-xanthene-3-carboxylic acid stands out due to its unique xanthene core structure, which imparts distinct chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
825649-79-4 |
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Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
9-(1-methylpiperidin-4-ylidene)xanthene-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO3/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)24-18-12-14(20(22)23)6-7-16(18)19/h2-7,12H,8-11H2,1H3,(H,22,23) |
InChI Key |
PCVCWYWQXCRTLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=C(C=C(C=C3)C(=O)O)OC4=CC=CC=C42)CC1 |
Origin of Product |
United States |
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